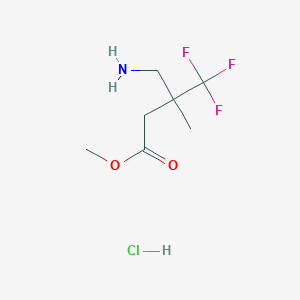

![molecular formula C22H19N3O2S B2484860 N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1021074-11-2](/img/structure/B2484860.png)

N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidin derivatives often involves the reaction of thioureas with ethyl chloroacetate or similar reagents. For example, N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides were synthesized through the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate, showcasing antimicrobial activity (Gein et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidin derivatives is characterized by their heterocyclic framework, incorporating thiazole and pyrimidine rings. These structures are significant for their biological activity, with modifications on the framework influencing their pharmacological properties. The compound 3-methyl-5-oxo-5H-7-phenyl-thiazolo(3,2-a)pyrimidine-6-carboxamide, for example, demonstrates the importance of substituent patterns on the core structure for achieving desired activities (Haiza et al., 2000).

Chemical Reactions and Properties

Thiazolo[3,2-a]pyrimidin compounds undergo various chemical reactions, including alkylation, cyclization, and substitution, to yield derivatives with distinct biological activities. The synthesis processes often involve intermediates that can be further modified to explore a wide range of chemical properties. For instance, the preparation of 2-R 5-oxo5-H6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a)pyrimidine discussed by Moradivalikboni et al. (2014) highlights the versatility of thiazolo[3,2-a]pyrimidine scaffolds in chemical synthesis (Moradivalikboni et al., 2014).

Physical Properties Analysis

The physical properties of thiazolo[3,2-a]pyrimidin derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its biological availability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the therapeutic potential of thiazolo[3,2-a]pyrimidin derivatives. Their ability to interact with enzymes, receptors, and other biological molecules is central to their antimicrobial and anti-inflammatory activities. The study by Gein et al. (2015) on the antimicrobial activity of N-5-Diaryl-7-Methyl-3-OXO-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide Hydrochlorides demonstrates the impact of chemical properties on biological outcomes (Gein et al., 2015).

Scientific Research Applications

Optical Sensors and Medicinal Applications

Compounds containing heteroatoms, including pyrimidine derivatives like N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide, are of great interest in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These derivatives have a range of biological and medicinal applications, demonstrating their potential as exquisite sensing materials (Jindal & Kaur, 2021).

Optoelectronic Materials

Pyrimidine derivatives are also valuable in the development of optoelectronic materials, including electronic devices, luminescent elements, and photoelectric conversion elements. Their incorporation into π-extended conjugated systems is crucial for creating novel materials, highlighting their importance in the synthesis of organic light-emitting diodes (OLEDs) and photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

Antitumor Activity

Research has also explored the antitumor activities of imidazole derivatives, including those related to the pyrimidine class, underscoring their potential in the search for new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).

Catalysis and Drug Development

The pyranopyrimidine core, closely related to pyrimidine derivatives, is crucial for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent investigations have focused on the synthesis of these scaffolds using diversified hybrid catalysts, indicating their vast applicability in drug development and catalysis (Parmar et al., 2023).

Privileged Scaffolds in Drug Discovery

Pyrazolo[1,5-a]pyrimidine scaffold, a relative of the pyrimidine derivatives, is recognized as a privileged heterocycle in drug discovery due to its broad range of medicinal properties. The scaffold serves as a building block for developing drug-like candidates with anticancer, CNS agents, anti-infectious, and anti-inflammatory properties, among others, demonstrating the versatility and potential of pyrimidine derivatives in medicinal chemistry (Cherukupalli et al., 2017).

properties

IUPAC Name |

4-phenyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-13-19(21(27)25-14(2)15(3)28-22(25)23-13)24-20(26)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYZSSHPNYFRGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2484777.png)

![N-(furan-2-ylmethyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2484780.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2484781.png)

![5-[5-(butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2484785.png)

![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484788.png)

![7-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2484791.png)

![Ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484794.png)

![2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2484795.png)

![2-(2-Oxopropylsulfanyl)-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2484796.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2484797.png)